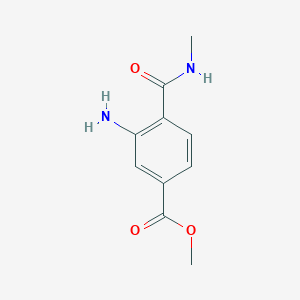
Methyl 3-amino-4-(methylcarbamoyl)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-amino-4-(methylcarbamoyl)benzoate is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as Methyl N-(3-Amino-4-Methylcarbamoylphenyl)carbamate and is a white crystalline powder. It is a derivative of benzoic acid and is commonly used as a building block for various organic compounds.
作用机制
Methyl 3-amino-4-(methylcarbamoyl)benzoate has been shown to have various biochemical and physiological effects. It has been reported to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can have various effects on the nervous system.
生化和生理效应
Methyl 3-amino-4-(methylcarbamoyl)benzoate has been shown to have various biochemical and physiological effects. It has been reported to have anticonvulsant, analgesic, and anti-inflammatory properties. It has also been shown to have neuroprotective effects and to improve cognitive function.
实验室实验的优点和局限性
Methyl 3-amino-4-(methylcarbamoyl)benzoate has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal laboratory conditions and can be easily handled and stored. However, it has some limitations, including its low solubility in water and its potential toxicity.
未来方向
There are several future directions for the use of Methyl 3-amino-4-(methylcarbamoyl)benzoate in scientific research. One area of interest is its potential use in the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease and epilepsy. Another area of interest is its use as a ligand in coordination chemistry and its potential application in the development of new materials. Additionally, further studies are needed to explore its potential toxicity and to determine its safety for use in humans.
科学研究应用
Methyl 3-amino-4-(methylcarbamoyl)benzoate has been widely used in scientific research due to its unique properties. It is commonly used as a building block for various organic compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been used as a ligand in coordination chemistry and as a reagent in organic synthesis.
属性
CAS 编号 |
183431-11-0 |
|---|---|
产品名称 |
Methyl 3-amino-4-(methylcarbamoyl)benzoate |
分子式 |
C10H12N2O3 |
分子量 |
208.21 g/mol |
IUPAC 名称 |
methyl 3-amino-4-(methylcarbamoyl)benzoate |
InChI |
InChI=1S/C10H12N2O3/c1-12-9(13)7-4-3-6(5-8(7)11)10(14)15-2/h3-5H,11H2,1-2H3,(H,12,13) |
InChI 键 |
IRGZKETWZJLRBW-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=C(C=C(C=C1)C(=O)OC)N |
规范 SMILES |
CNC(=O)C1=C(C=C(C=C1)C(=O)OC)N |
同义词 |
Benzoic acid, 3-amino-4-[(methylamino)carbonyl]-, methyl ester (9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

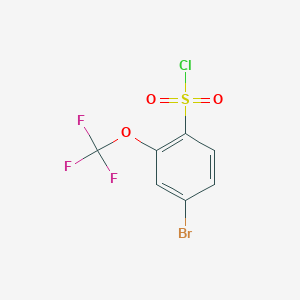
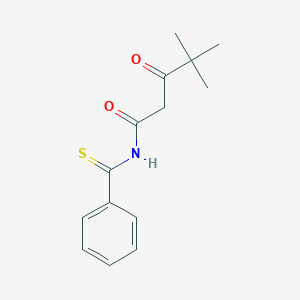

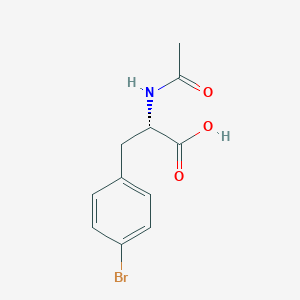
![1-[6-(nitromethyl)-3,4-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B66168.png)
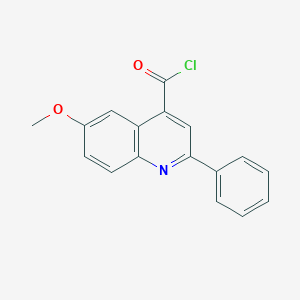
![3-[[(2R,3S,5R)-2-[[[bis(4-methoxyphenyl)-phenylmethyl]amino]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B66176.png)
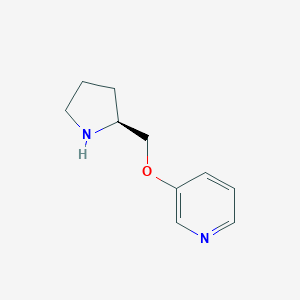
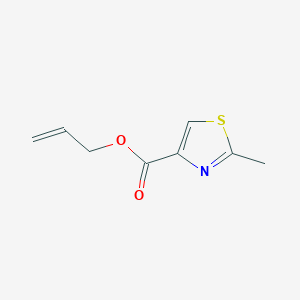
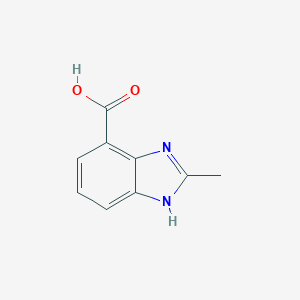

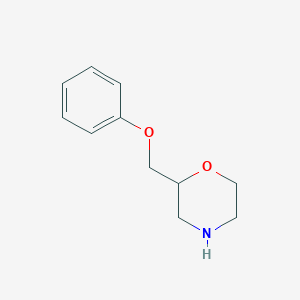
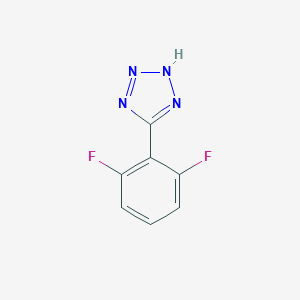
acetic acid](/img/structure/B66199.png)